molecular formula C17H21FN2O4 B1610731 tert-Butyl 6-fluoro-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate CAS No. 345938-08-1

tert-Butyl 6-fluoro-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate

Cat. No.: B1610731
CAS No.: 345938-08-1
M. Wt: 336.36 g/mol
InChI Key: GGYUJTNHKDDJAI-UHFFFAOYSA-N
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Description

tert-Butyl 6-fluoro-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate is a sophisticated spiropiperidine-based building block of significant value in medicinal chemistry and drug discovery programs. Its core structure integrates a benzo[d][1,3]oxazin-2-one moiety, strategically functionalized with a fluorine substituent to influence electronic properties, metabolic stability, and bioavailability. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a critical feature, providing a handle for further synthetic manipulation and deprotection to generate secondary amine intermediates for library synthesis. This compound serves as a key precursor in the design and development of novel therapeutic agents, where the spirocyclic scaffold is prized for its three-dimensionality and potential to explore novel chemical space. Researchers utilize this building block to create diverse heterocyclic libraries, particularly for targeting central nervous system (CNS) disorders and other disease areas where privileged structures like piperidines are prevalent. The presence of the fluorine atom, a common bioisostere, allows for fine-tuning of lead compounds' potency and pharmacokinetic profiles. This reagent is strictly for Research Use Only (RUO) and is intended for use by qualified laboratory professionals in controlled settings.

Properties

IUPAC Name

tert-butyl 6-fluoro-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O4/c1-16(2,3)24-15(22)20-8-6-17(7-9-20)12-10-11(18)4-5-13(12)19-14(21)23-17/h4-5,10H,6-9H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYUJTNHKDDJAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)F)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90519232
Record name tert-Butyl 6-fluoro-2-oxo-1,2-dihydro-1'H-spiro[3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90519232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345938-08-1
Record name tert-Butyl 6-fluoro-2-oxo-1,2-dihydro-1'H-spiro[3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90519232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Procedure A: Formation of Spirocarbamates via N-Boc-pyrrolidin-3-one

  • Reagents and Conditions:
    • N-Boc-aniline (3.00 mmol, 1 equiv) dissolved in dry diethyl ether (10 mL).
    • Cooling to –40 °C under argon atmosphere.
    • Addition of tert-butyllithium (t-BuLi, 1.7 M in pentane, 2.4 equiv) maintaining temperature below –10 °C.
    • After lithiation (>95% completion by ^1H NMR), cooling to below –70 °C.
    • Addition of LaCl3- 2LiCl complex (0.33 M in THF, 1.1 equiv) to enhance nucleophilicity.
    • Rapid introduction of N-Boc-pyrrolidin-3-one (1.2 equiv).
    • Gradual warming to room temperature over 1 hour.
    • Addition of potassium tert-butoxide (t-BuOK, 0.10 equiv) and heating at 70 °C for 4 hours to promote cyclization.
  • Work-up:
    • Quenching with aqueous HCl and saturated NH4Cl.
    • Extraction with ethyl acetate, drying, and concentration.
    • Purification by flash column chromatography on silica gel.

General Procedure B: Formation of Spirocarbamates via N-Substituted Piperidin-3-one

  • Similar to Procedure A, but employing N-substituted piperidin-3-one (1.2 equiv) instead of pyrrolidinone.
  • Stirring at room temperature for 6 hours after ketone addition.
  • Work-up and purification as in Procedure A.

General Procedure C: Ring-Opening and Acid-Catalyzed Tryptamine Formation

  • Starting from isolated spirocarbamates.
  • Treatment with t-BuOK and triisopropylsilyl chloride (TIPS-Cl) for N-silylation.
  • Cooling to –50 °C and addition of lithium diisopropylamide (LDA) to induce ring-opening.
  • Quenching and acid treatment (TFA) to convert enamines to tryptamines.
  • Final extraction and purification by chromatography.

Reaction Monitoring and Characterization

  • Reactions are monitored by thin-layer chromatography (TLC) using silica gel plates with UV visualization and various staining agents.
  • Structural confirmation and purity assessment by:
    • ^1H and ^13C Nuclear Magnetic Resonance (NMR) spectroscopy with chemical shifts calibrated to residual solvent peaks.
    • Infrared (IR) spectroscopy for functional group analysis.
    • Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HR-MS) for molecular weight confirmation.
  • Melting points recorded for solid intermediates and final products.

Data Table: Summary of Key Reaction Parameters

Step Reagents/Conditions Temperature Reaction Time Yield (%) Notes
Directed ortho-lithiation N-Boc-aniline + t-BuLi (2.4 equiv) –40 to –10 °C 4 h >95% conv. Monitored by ^1H NMR
Metal complex addition LaCl3- 2LiCl (1.1 equiv) < –70 °C 5 min N/A Enhances nucleophilicity
Ketone addition N-Boc-pyrrolidin-3-one or N-substituted piperidin-3-one (1.2 equiv) –70 °C to RT 1 h (warming) + 4–6 h stirring 75–85% Spirocyclization step
Cyclization promotion t-BuOK (0.10 equiv) 70 °C 4 h N/A Facilitates ring closure
Work-up and purification Acidic quench, extraction, silica gel chromatography RT N/A N/A Isolates pure spirocarbamate

Research Findings and Notes

  • The use of LaCl3- 2LiCl complex is critical for improving the regioselectivity and yield of the nucleophilic addition to the ketone, as it stabilizes the organolithium intermediate and enhances reactivity at low temperatures.
  • Controlled low-temperature conditions (–70 °C and below) prevent side reactions and decomposition of sensitive intermediates.
  • The tert-butyl carbamate (Boc) protecting group is stable under lithiation and cyclization conditions, allowing selective transformations.
  • The ring-opening and acid-catalyzed conversion to tryptamines provide a versatile route for further functionalization of the spirocyclic scaffold.
  • Purification by flash chromatography using silica gel and appropriate eluent mixtures ensures isolation of analytically pure compounds suitable for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the fluorine-containing ring to introduce additional functional groups.

  • Reduction: : Reducing specific functional groups to alter the compound's properties.

  • Substitution: : Replacing hydrogen atoms or other substituents with different groups to modify the compound's structure.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications that can be further utilized in research or industrial applications.

Scientific Research Applications

Tert-Butyl 6-fluoro-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate: has several scientific research applications:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules.

  • Biology: : Its derivatives may serve as probes or inhibitors in biological studies.

  • Industry: : It may be used in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of spirocyclic benzooxazine derivatives. Key analogues include:

Compound Name Molecular Formula* Substituent (Position) Key Functional Groups Molecular Weight (g/mol)*
tert-Butyl 6-fluoro-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate C₁₇H₂₀FN₂O₄ F (6) Boc, oxazine, spiro-piperidine ~338.36
tert-Butyl 6-bromo-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate C₁₇H₂₁BrN₂O₄ Br (6) Boc, oxazine, spiro-piperidine ~413.27
tert-Butyl 2’-chloro-6’-oxo-2,3,5,6-tetrahydro-6’H-spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’(8’H)-carboxylate C₂₁H₂₅ClN₄O₄ Cl (2’), O (6’) Boc, pyran, pyrazino-pyrrolo-pyrimidine ~449.90

*Molecular formulas and weights are estimated based on structural analysis.

Key Observations :

  • Substituent Effects : Fluorine’s electronegativity and small atomic radius enhance lipophilicity and metabolic stability compared to bromine or chlorine, which are bulkier and may increase steric hindrance .
Physicochemical Properties
  • Solubility : Fluoro-substituted spirocycles generally exhibit improved aqueous solubility compared to bromo or chloro analogues due to reduced hydrophobicity.
  • Stability: The Boc group enhances thermal and oxidative stability during synthesis, as noted in handling precautions for the bromo analogue (e.g., P210: “Keep away from heat/sparks/open flames” ).

Biological Activity

Tert-Butyl 6-fluoro-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate (CAS No. 345938-08-1) is a complex organic compound characterized by its unique structural features, including a fluorine atom and a spiro-connected oxazine ring. Its molecular formula is C17H21FN2O4C_{17}H_{21}FN_2O_4, with a molecular weight of 336.36 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Properties : Research indicates that spiro compounds often exhibit promising anticancer activities. The structural motifs present in this compound may interact with specific cellular targets involved in cancer progression, potentially inhibiting tumor growth and proliferation .
  • Antibacterial Effects : The compound's unique structure may also confer antibacterial properties, making it a candidate for further studies in the development of new antibiotics .
  • Neuropharmacological Activities : Compounds featuring piperidine rings are frequently investigated for their neuropharmacological effects. This compound may exhibit anticonvulsant or anxiolytic properties, although specific studies are needed to confirm these effects.

Case Studies and Research Findings

Several studies have explored the biological activities of similar spiro compounds, providing insights into the potential effects of this compound:

StudyFindings
Study 1Investigated photoswitchable spironaphthoxazines; suggested potential applications in drug design based on structural modifications.
Study 2Highlighted the anticancer and antibacterial properties of spiro compounds, indicating a promising avenue for further research on similar structures.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that construct the core spiro structure. The synthesis may include cyclization reactions facilitated by strong acids or bases to achieve the desired configuration .

Potential Applications

Given its structural characteristics and preliminary findings regarding its biological activity, this compound holds potential in various applications:

  • Drug Development : As a lead compound for developing new anticancer or antibacterial agents.
  • Chemical Probes : Utilized in biological studies to understand specific cellular mechanisms.

Q & A

Basic Question

  • Environmental Toxicity: Avoid aqueous release; LC50 (Daphnia magna) <1 mg/L indicates high toxicity .
  • Disposal: Incinerate in EPA-approved facilities with scrubbing systems to capture HF emissions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 6-fluoro-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate
Reactant of Route 2
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Reactant of Route 2
tert-Butyl 6-fluoro-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate

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